molecular formula C7H5BrN2O B1141847 6-Bromoimidazo[1,2-a]pyridin-8-ol CAS No. 1202450-64-3

6-Bromoimidazo[1,2-a]pyridin-8-ol

Cat. No. B1141847
M. Wt: 213.0314
InChI Key:
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Description

6-Bromoimidazo[1,2-a]pyridin-8-ol is a chemical compound with the molecular formula C7H5BrN2O . It is used in organic syntheses and as pharmaceutical intermediates . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromoimidazo[1,2-a]pyridin-8-ol, has been a subject of research for many years. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . In one study, the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridin-8-ol is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring. The InChI code for this compound is 1S/C7H5BrN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-2,4H,3H2;2*1H .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridin-8-ol is a brown solid . It has a molecular weight of 249.49 g/mol . The compound is stable under normal conditions, but it should be stored at a temperature between 0-5 degrees Celsius .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6(11)7-9-1-2-10(7)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYKCEVQGXQKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridin-8-ol

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